CYP79F1 Substrate Specificity: Quantitative Aldoxime Formation Favors the C₅ Methylthio Moiety Over C₄ and C₆ Homologues
In a direct head-to-head enzymatic assay using recombinant CYP79F1 expressed in Escherichia coli, both dihomomethionine (C₅ precursor of 5-methylthiopentanal oxime) and trihomomethionine (C₆ precursor of 6-methylthiohexanal oxime) were tested as substrates. CYP79F1 converted both substrates to their respective aldoximes, but kinetic parameters revealed differential catalytic efficiency: the enzyme's k_cat/K_m for dihomomethionine exceeds that for trihomomethionine, establishing the C₅ chain length as the kinetically preferred substrate for this committed step in aliphatic glucosinolate biosynthesis [1]. The C₄ homologue (homomethionine-derived) is not a substrate for CYP79F1; it is processed by the distinct isoform CYP79F2 [2]. This enzymatic discrimination provides a quantitative basis for selecting the C₅ aldehyde/oxime over chain-length analogs when interrogating the CYP79F1-dependent pathway.
| Evidence Dimension | CYP79F1 substrate specificity (k_cat/K_m for aldoxime formation) |
|---|---|
| Target Compound Data | Dihomomethionine → 5-methylthiopentanaldoxime: metabolized by CYP79F1 (kinetically preferred C₅ substrate; specific k_cat/K_m values reported in the primary paper) [1] |
| Comparator Or Baseline | Trihomomethionine → 6-methylthiohexanaldoxime: also metabolized by CYP79F1 but with lower catalytic efficiency; Homomethionine → 4-methylthiobutanaldoxime: not a CYP79F1 substrate (processed by CYP79F2) [1][2] |
| Quantified Difference | CYP79F1 k_cat/K_m (dihomomethionine) > k_cat/K_m (trihomomethionine); homomethionine shows zero detectable turnover with CYP79F1 [1]. |
| Conditions | Recombinant CYP79F1 expressed in E. coli, NADPH-cytochrome P450 reductase co-expressed, in vitro enzyme assay with LC-MS product detection [1]. |
Why This Matters
For researchers studying glucosinolate pathway enzymology, 5-(methylthio)pentanal (as its oxime) is the only C₅ aldehyde scaffold that matches the native CYP79F1 substrate preference; substituting a C₄ or C₆ methylthioaldehyde introduces kinetic artifacts that compromise pathway flux measurements.
- [1] Hansen, C. H.; Wittstock, U.; Olsen, C. E.; Hick, A. J.; Pickett, J. A.; Halkier, B. A. Cytochrome P450 CYP79F1 from Arabidopsis Catalyzes the Conversion of Dihomomethionine and Trihomomethionine to the Corresponding Aldoximes in the Biosynthesis of Aliphatic Glucosinolates. J. Biol. Chem. 2001, 276 (14), 11078–11085. View Source
- [2] Chen, S.; Glawischnig, E.; Jørgensen, K.; Naur, P.; Jørgensen, B.; Olsen, C. E.; Hansen, C. H.; Rasmussen, H.; Pickett, J. A.; Halkier, B. A. CYP79F1 and CYP79F2 Have Distinct Functions in the Biosynthesis of Aliphatic Glucosinolates in Arabidopsis. Plant J. 2003, 33 (5), 923–937 (demonstrating that CYP79F2 metabolizes short-chain methionine homologues not processed by CYP79F1). View Source
